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  • Product: 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride
  • CAS: 2137688-56-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 5-(Difluoromethyl)pyridine-2-sulfonyl Fluoride

Introduction: The Growing Importance of Fluorinated Pyridines in Drug Discovery The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (CHF₂) g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Importance of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or amine moieties, offering a unique combination of steric and electronic properties.[1] It can act as a hydrogen bond donor, enhancing target affinity and specificity, while also improving metabolic stability and lipophilicity.[1][2] When coupled with a pyridine ring, a prevalent heterocycle in pharmaceuticals, and a sulfonyl fluoride group—a versatile covalent warhead for chemical biology and drug discovery—the resulting molecule, 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, represents a compound of significant interest for researchers developing novel therapeutics and chemical probes.[3][4]

This guide provides an in-depth analysis of the expected spectroscopic data for 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a self-validating system, the confluence of these techniques provides unambiguous structural confirmation. The following sections will not only present the predicted data but also delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers in drug development.

Molecular Structure and Spectroscopic Correlation

The structural features of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride are key to understanding its spectroscopic signature. The electron-withdrawing nature of both the sulfonyl fluoride and difluoromethyl groups significantly influences the electronic environment of the pyridine ring, leading to predictable shifts in NMR and characteristic vibrations in IR spectroscopy.

Figure 1: Molecular structure of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The chemical shifts are influenced by the electron-withdrawing substituents. The proton of the CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.0 - 8.2dJ(H3-H4) ≈ 8.0
H-47.8 - 8.0ddJ(H3-H4) ≈ 8.0, J(H4-H6) ≈ 2.0
H-68.8 - 9.0dJ(H4-H6) ≈ 2.0
H (CHF₂)6.6 - 6.8t²J(H-F) ≈ 53-55

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the coupling patterns of the aromatic protons, which may be closely spaced. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated dimethyl sulfoxide (DMSO-d₆) could also be used and may enhance the resolution of the CHF₂ proton signal.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the five carbons of the pyridine ring and the one carbon of the difluoromethyl group. The carbon atoms attached to or near the electron-withdrawing groups will be shifted downfield. The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-2152 - 155s
C-3128 - 130s
C-4138 - 140s
C-5130 - 133s
C-6150 - 153s
CHF₂113 - 115t¹J(C-F) ≈ 285-290
¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds. Two distinct signals are expected: one for the sulfonyl fluoride group and another for the difluoromethyl group. The difluoromethyl fluorine signal will appear as a doublet due to coupling with the attached proton.

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
SO₂F +65 to +70s
CHF-123 to -126d²J(F-H) ≈ 53-55

Expertise & Experience: The chemical shift of the sulfonyl fluoride is characteristically downfield (positive) relative to the common reference CFCl₃.[5] The large two-bond coupling constant (²J(H-F)) in the difluoromethyl group is a hallmark of this moiety.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, electrospray ionization (ESI) in positive mode is a suitable technique.

Predicted Mass Spectrometric Data:

Ionm/z (calculated)Interpretation
[M+H]⁺212.00Molecular ion
[M-SO₂]+H⁺148.03Loss of sulfur dioxide
[M-F]+H⁺192.03Loss of a fluorine atom

Trustworthiness: High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion and its fragments, providing an unambiguous validation of the chemical formula. The fragmentation pattern, particularly the loss of SO₂, is a characteristic feature of sulfonyl-containing compounds.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, the key absorptions will be from the S=O and C-F bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
1420 - 1440StrongAsymmetric SO₂ stretch
1210 - 1230StrongSymmetric SO₂ stretch
1100 - 1200StrongC-F stretches
1580 - 1600MediumAromatic C=C and C=N stretches
3050 - 3100WeakAromatic C-H stretch

Authoritative Grounding: The strong absorption bands for the asymmetric and symmetric stretching of the SO₂ group are highly characteristic of sulfonyl compounds.[8]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

    • Set the spectral width to 16 ppm.[9]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquire 1024 or more scans, depending on the sample concentration.

    • Set the spectral width to 240 ppm.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment, typically without proton decoupling to observe the H-F coupling.

    • Use an external reference standard or the instrument's internal reference.

    • Acquire 64-128 scans.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in 0.6 mL CDCl3 with TMS H1_NMR ¹H NMR (16-64 scans) Dissolve->H1_NMR C13_NMR ¹³C NMR (≥1024 scans) Dissolve->C13_NMR F19_NMR ¹⁹F NMR (64-128 scans) Dissolve->F19_NMR Process Fourier Transform, Phase and Baseline Correction H1_NMR->Process C13_NMR->Process F19_NMR->Process Integrate Integration and Peak Picking Process->Integrate

Figure 2: Workflow for NMR data acquisition and processing.

Mass Spectrometry (ESI-HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a mass range of m/z 50-500.

    • Use a high-resolution analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements.

FT-IR (ATR) Spectroscopy Protocol
  • Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and record a background spectrum.[8]

  • Sample Application: Place a small amount of the solid 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride sample onto the center of the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[8]

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the characterization of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride. The ¹H, ¹³C, and ¹⁹F NMR data collectively map the carbon-hydrogen-fluorine framework and connectivity. High-resolution mass spectrometry confirms the elemental composition, and IR spectroscopy verifies the presence of key functional groups. The congruence of these independent analytical techniques ensures the highest level of trustworthiness in structural assignment, empowering researchers to proceed with confidence in their drug discovery and development endeavors.

References

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  • Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society, 70(1), 228.
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  • Wang, Y. et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Wang, Y. et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

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  • Lin, C. H. et al. (2011). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. Available at: [Link]

  • Elguero, J. et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

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Sources

Exploratory

The Strategic Role of the Difluoromethyl Group in Pyridine Sulfonyl Fluorides: A Guide for Advanced Drug Discovery

An In-depth Technical Guide: Introduction In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Two powerful strat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Two powerful strategies have emerged as cornerstones of this endeavor: the use of privileged covalent warheads for targeted inhibition and the strategic incorporation of fluorine to modulate molecular properties. Pyridine sulfonyl fluorides have been established as exceptionally stable yet reactive motifs for engaging biological targets, while the difluoromethyl (CF₂H) group offers a unique combination of physicochemical properties. This guide provides an in-depth analysis of the synergistic role of the difluoromethyl group when incorporated into the pyridine sulfonyl fluoride scaffold, offering researchers and drug development professionals a technical overview of its impact on molecular design, target engagement, and therapeutic potential.

Part 1: The Pyridine Sulfonyl Fluoride: A Privileged Covalent Warhead

The sulfonyl fluoride (R-SO₂F) moiety has garnered significant attention in chemical biology and drug discovery, primarily due to its unique balance of stability and reactivity.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable under physiological conditions, minimizing off-target reactions and improving their safety profile.[3][4] However, within the microenvironment of a protein's binding pocket, they can be activated to covalently modify a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[5][6] This versatility makes them "privileged" warheads for developing highly specific covalent inhibitors and chemical probes.[2][3]

The pyridine ring, as part of this scaffold, serves multiple functions. It acts as a versatile scaffold for synthetic modification, allowing for the introduction of various substituents to tune solubility, cell permeability, and target recognition. Furthermore, the nitrogen atom can participate in crucial hydrogen bonding interactions within the target protein's active site, contributing to binding affinity and orientation. The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction, has further cemented the importance of sulfonyl fluorides as reliable connectors for building complex molecular architectures.[1][4][7]

Part 2: The Difluoromethyl Group: A Multifunctional Physicochemical Modulator

The difluoromethyl (CF₂H) group has emerged as a powerful tool in the medicinal chemist's arsenal, capable of fine-tuning a molecule's properties in ways that the more common trifluoromethyl (CF₃) group cannot.[8][9] Its utility stems from a unique set of characteristics.

  • Bioisosteric Replacement : The CF₂H group is an effective bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[8][9][10][11] This allows medicinal chemists to replace metabolically labile functional groups, thereby enhancing a compound's stability while often preserving or improving its biological activity.[12]

  • Lipophilic Hydrogen Bond Donor : Unlike the CF₃ group, the CF₂H moiety possesses a partially acidic proton, enabling it to act as a weak hydrogen bond donor.[9][13][14] This capability is crucial for establishing additional interactions with biological targets, which can enhance binding affinity and selectivity.[10] The hydrogen bond acidity (A) of the difluoromethyl group has been measured in the range of 0.085–0.126, similar to that of a thiophenol or aniline.[14]

  • Modulation of Lipophilicity and pKa : The introduction of a CF₂H group generally increases lipophilicity (logP), but its effect is more nuanced and less pronounced than that of a CF₃ group.[8][15] This allows for finer control over a drug candidate's solubility and membrane permeability. Experimental data shows that replacing a methyl group with a difluoromethyl group can alter the logP by -0.1 to +0.4, depending on the molecular context.[14] Furthermore, the strong electron-withdrawing nature of the CF₂H group can lower the pKa of nearby basic centers, such as the pyridine nitrogen, which can significantly impact a compound's ionization state, solubility, and target engagement at physiological pH.[15][16]

  • Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF₂H group highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[9][17][18] Replacing a metabolically vulnerable C-H bond with a C-CF₂H unit is a well-established strategy to block metabolic hotspots, increase a drug's half-life, and reduce patient-to-patient variability in drug exposure.[19][20]

Comparative Physicochemical Properties
PropertyMethyl (-CH₃)Hydroxyl (-OH)Thiol (-SH)Difluoromethyl (-CF₂H)Trifluoromethyl (-CF₃)
Hansch π Value +0.56-0.67+0.39+0.2 to +0.4 (approx.)+0.88
H-Bond Capability NoneDonor & AcceptorWeak DonorWeak DonorAcceptor
Metabolic Stability Low (Oxidizable)Low (Oxidizable/Conjugatable)Low (Oxidizable)HighVery High
Bioisosteric Role N/ACan be replaced by -CF₂HCan be replaced by -CF₂HBioisostere for -OH, -SH, -NH₂Bioisostere for -Cl, -CH₃

Note: Hansch π values are a measure of lipophilicity contribution. Data synthesized from multiple sources.[8][14][19]

Part 3: Synergy in Action: The CF₂H Advantage on the Pyridine Sulfonyl Fluoride Scaffold

The strategic placement of a difluoromethyl group on a pyridine sulfonyl fluoride creates a molecule with enhanced therapeutic potential. The synergy arises from the CF₂H group's ability to positively influence both the pharmacokinetic profile and the pharmacodynamic interactions of the parent molecule.

Optimizing Target Engagement and Selectivity

The primary function of the sulfonyl fluoride is to form a covalent bond with a target protein. The CF₂H group can augment this interaction in two key ways:

  • Secondary Binding Interactions : The hydrogen bond donating capacity of the CF₂H group can form a crucial secondary interaction with a hydrogen bond acceptor (e.g., a backbone carbonyl or an amino acid side chain) in the protein's binding pocket. This pre-orients the warhead for efficient covalent modification and adds to the overall binding affinity, potentially increasing both potency and selectivity.

  • Electronic Modulation : The electron-withdrawing nature of the CF₂H group influences the electron density of the pyridine ring. This can modulate the reactivity of the sulfonyl fluoride warhead, providing a handle to fine-tune its propensity to react with the target nucleophile versus off-target biomolecules.

cluster_0 Drug Candidate cluster_1 Target Protein Py-SO2F Pyridine Sulfonyl Fluoride CF2H Difluoromethyl Group Nuc Nucleophilic Residue (e.g., Ser, Tyr, His) Py-SO2F->Nuc Covalent Bond Formation HBA H-Bond Acceptor (e.g., Carbonyl) CF2H->HBA H-Bond Interaction BindingPocket Binding Pocket

Dual-mode target engagement by a CF₂H-pyridine sulfonyl fluoride.
Improving the Druglike Profile (ADME)

A potent inhibitor is only useful if it can reach its target and remain there for a sufficient duration. The CF₂H group significantly improves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridine sulfonyl fluorides.

  • Blocking Metabolic Hotspots : Pyridine rings can be susceptible to oxidative metabolism. Placing a metabolically robust CF₂H group at a potential site of metabolism effectively blocks this pathway, increasing the compound's half-life and bioavailability.[18]

  • Fine-Tuning Permeability : By providing a moderate increase in lipophilicity, the CF₂H group can improve a molecule's ability to cross cellular membranes to reach intracellular targets, a critical factor for oral bioavailability.[9]

Part 4: Experimental Protocols and Synthetic Strategies

The synthesis of difluoromethylated pyridines is a key challenge in this field. Recent advances have focused on the direct, late-stage C-H difluoromethylation of the pyridine ring, which is highly valuable for drug discovery programs.[11][21][22]

Protocol: Regioselective meta-C-H Difluoromethylation of a Pyridine Derivative

This protocol is adapted from methodologies demonstrating the use of oxazino pyridine intermediates to achieve otherwise difficult regioselectivity.[11][21]

Objective : To introduce a difluoromethyl group at the meta-position of a substituted pyridine.

Materials :

  • Substituted Pyridine (1.0 equiv)

  • Dimethylacetylene dicarboxylate (DMAD)

  • Methyl pyruvate (MP)

  • 2,2-difluoro-2-iodo-1-phenylethan-1-one (difluoromethyl radical source)

  • Organic solvent (e.g., Dichloromethane, DCM)

  • Acid for rearomatization (e.g., HCl)

Step-by-Step Methodology :

  • Formation of Oxazino Pyridine Intermediate :

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting pyridine derivative in DCM.

    • Add DMAD and methyl pyruvate to the solution.

    • Stir the reaction at room temperature for 12-24 hours until analysis (e.g., TLC or LC-MS) shows complete conversion to the oxazino pyridine intermediate.

    • Remove the solvent under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step.

  • Radical Difluoromethylation :

    • Dissolve the oxazino pyridine intermediate in a suitable solvent.

    • Add the difluoromethyl radical source (e.g., 2,2-difluoro-2-iodo-1-phenylethan-1-one).

    • Initiate the radical reaction, often through thermal or photochemical means, according to established procedures for the specific radical source.

    • Monitor the reaction for the formation of the difluoromethylated intermediate.

  • Rearomatization :

    • Upon completion of the difluoromethylation step, add an acid (e.g., a solution of HCl in an organic solvent) to the reaction mixture.

    • Heat the mixture (e.g., to 60 °C) to facilitate the elimination of the auxiliary groups and rearomatization of the pyridine ring.[23]

    • Monitor the formation of the final meta-difluoromethylated pyridine product.

  • Workup and Purification :

    • Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃).

    • Extract the product into an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure meta-difluoromethylated pyridine.

Synthetic workflow for regioselective difluoromethylation.

Conclusion and Future Outlook

The integration of a difluoromethyl group into the pyridine sulfonyl fluoride scaffold represents a sophisticated and powerful strategy in modern drug design. This combination leverages the reliable covalent targeting mechanism of the sulfonyl fluoride with the multifaceted property-enhancing effects of the CF₂H group. The ability of the CF₂H moiety to serve as a metabolically stable, lipophilic hydrogen bond donor provides a rational pathway to improve potency, selectivity, and pharmacokinetic properties simultaneously. As synthetic methodologies for precise, late-stage difluoromethylation continue to advance, we anticipate a significant increase in the exploration and application of difluoromethylated pyridine sulfonyl fluorides as next-generation covalent therapies and high-precision chemical probes.

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  • Lucas, S. W., et al. (2022). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 127, 105976. [Link]

  • Wang, B., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron, 85, 132023. [Link]

  • Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Organofluorine Chemistry. [Link]

  • Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(10), 1126-1130. [Link]

  • Ciardi, M., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(12), 2419-2426. [Link]

  • Saphier, S., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Journal of Medicinal Chemistry, 62(11), 5628-5637. [Link]

  • Sharpless, K. B., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(7), 2423-2427. [Link]

  • Otava Chemicals. (n.d.). SuFEx Handle Fragment Library. [Link]

  • Columbus, I., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Sulfonyl Fluoride Probes for Nucleosides by Application on Proteins/Enzymes. [Link]

  • Parker, C. G., et al. (2017). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 8(9), 5948-5959. [Link]

  • Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444-1447. [Link]

  • van der Hoorn, R. A. L., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. [Link]

  • Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF₂–F/CF₂–Me or CF₃/CH₃ Exchange. Journal of Medicinal Chemistry, 61(23), 10736-10744. [Link]

Sources

Foundational

Decoding SuFEx: Theoretical and Computational Foundations of Sulfonyl Fluoride Reactivity

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click" chemistry paradigm, leveraging the unique thermodynamic stability and kinetic reactivity of the SVI−F bond. Unlike traditional sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click" chemistry paradigm, leveraging the unique thermodynamic stability and kinetic reactivity of the SVI−F bond. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis, sulfonyl fluorides ( R−SO2​F ) remain inert under physiological conditions until activated by a specific microenvironment or catalyst.

As a Senior Application Scientist, I frequently encounter the challenge of predicting when and how these molecules will react. Empirical screening is resource-intensive; therefore, theoretical and computational modeling—specifically Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM)—has become indispensable. This whitepaper deconstructs the computational workflows used to elucidate sulfonyl fluoride reactivity, providing a field-proven guide to modeling SuFEx mechanisms for synthetic chemistry and targeted covalent inhibitor (TCI) design.

The Quantum Mechanical Paradox of the SVI−F Bond

The utility of sulfonyl fluorides stems from a quantum mechanical paradox: the S−F bond is exceptionally strong (high thermodynamic stability) yet highly susceptible to heterolytic cleavage under specific conditions (kinetic reactivity).

From a theoretical standpoint, the stability is rooted in the high oxidation state of sulfur(VI) and the strong ionic character of the S−F bond, which resists reductive cleavage. However, the electrophilicity of the sulfur center can be "unleashed" by nucleophiles (e.g., phenolate, amines) or through interactions that stabilize the leaving fluoride ion (e.g., hydrogen bonding, silicon-fluoride thermodynamics). Computational studies reveal that SuFEx reactions typically proceed via one of two competing pathways: a concerted SN​2 -like substitution or a stepwise addition-elimination involving a trigonal bipyramidal intermediate.

G R Reactants (R-SO2F + Nu-) TS1 Concerted Cleavage (Direct SN2-like) R->TS1 Pathway A INT Trigonal Bipyramidal Intermediate R->INT Pathway B (Addition) P Products (R-SO2-Nu + F-) TS1->P TS2 Stepwise Cleavage (Addition-Elimination) INT->TS2 Elimination TS2->P

Competing concerted and stepwise mechanisms in sulfonyl fluoride reactivity.

Computational Insights into SuFEx Catalysis

To rationally design SuFEx reactions, we must understand the causality behind catalyst selection. DFT calculations have been instrumental in mapping the activation barriers ( ΔG‡ ) of various catalytic modalities.

Accelerated SuFEx via Hindered Bases

Classic SuFEx relies on DBU or BEMP, which often require high loadings. Smedley et al. demonstrated an "Accelerated SuFEx" using a synergistic combination of Barton's base (BTMG) and hexamethyldisilazane (HMDS) [1]. DFT models indicate that BTMG facilitates the rapid de-silylation of the substrate, while the formation of the highly stable Si−F bond provides an overwhelming thermodynamic driving force, lowering the activation barrier significantly compared to uncatalyzed pathways.

Intramolecular Chalcogen Bonding (S-SuFEx)

Alkyl sulfonyl fluorides are notoriously sluggish compared to their aryl counterparts. Wang et al. recently pioneered S-SuFEx, utilizing an intramolecular chalcogen bond ( γ−S⋯F ) to activate the sulfonyl fluoride [4]. DFT computations (M06-2X level) revealed that the free energy barrier between the gauche (active) and anti conformations is merely ~1.0 kcal/mol, allowing the non-bonding 1,5-interaction to pre-organize the transition state and enhance electrophilicity.

Bi(III) Redox-Neutral Catalysis

For the synthesis of aryl sulfonyl fluorides, Zhang et al. modeled a Bi(III) redox-neutral catalytic cycle [3]. Computations uncovered that the insertion of SO2​ into the Bi−C(sp2) bond is thermodynamically feasible, leading to the rational design of novel Bi(III) catalysts with insertion barriers below 16.4 kcal/mol.

Quantitative Energetics Summary
SuFEx ModalityReaction SystemComputational MethodActivation Barrier ( ΔG‡ )Reference
Accelerated SuFEx Phenol + PhSO2​F (BTMG/HMDS)DFT (M06-2X)~15 - 20 kcal/molSmedley et al. [1]
Bi(III) Catalysis SO2​ Insertion into Bi−C(sp2) DFT (B3LYP-D3)< 16.4 kcal/molZhang et al. [3]
S-SuFEx (Chalcogen) Alkyl- SO2​F
  • Phenol
DFT (M06-2X)Gauche/Anti ΔG ~1.0 kcal/molWang et al. [4]
Protein Sulfonylation EGFR Lys745 + Sulfonyl FluorideQM/MM (B3LYP/AMBER)~18 - 22 kcal/molArafet et al. [2]

QM/MM Modeling of Covalent Drug Targets

In drug discovery, sulfonyl fluorides are deployed as Targeted Covalent Inhibitors (TCIs). They preferentially label nucleophilic residues such as Lysine, Tyrosine, and Histidine. A landmark application is the targeting of the catalytic Lys745 in the EGFR C797S mutant—a mutation that renders traditional acrylamide-based inhibitors (like osimertinib) ineffective [2].

Because Molecular Mechanics (MM) cannot simulate bond breaking/formation, and pure Quantum Mechanics (QM) is computationally prohibitive for a 50,000-atom solvated protein, we employ hybrid QM/MM.

G A 1. Covalent Docking (MM Pose Generation) B 2. MD Equilibration (NVT/NPT Ensembles) A->B C 3. QM/MM Partitioning (Define Warhead + Residue) B->C D 4. Path Collective Variables (Define Reaction Coordinate) C->D E 5. Umbrella Sampling (Free Energy Profiling) D->E

Step-by-step QM/MM computational workflow for modeling SuFEx covalent inhibition.

Step-by-Step Methodology: QM/MM Simulation of Protein Sulfonylation

To ensure scientific integrity and reproducibility, every computational protocol must be a self-validating system. Below is the field-tested methodology for simulating the sulfonylation of a kinase (e.g., EGFR Lys745) by a sulfonyl fluoride probe, adapted from the rigorous framework established by Arafet et al. [2].

Step 1: Model Building and Equilibration
  • Causality: A highly accurate starting geometry is required before quantum calculations. Poor initial poses lead to artificial energy barriers.

  • Procedure:

    • Obtain the X-ray crystal structure or generate a Michaelis complex via covalent docking. Restore the unreacted sulfonyl fluoride warhead.

    • Parametrize the protein using the AMBER ff03 force field and the ligand using the General AMBER Force Field (GAFF).

    • Solvate the system in an explicit TIP3P water box and neutralize with counterions.

  • Self-Validation: Run a 10 ns Molecular Dynamics (MD) production run under NPT conditions (300 K, 1 atm). Validate the equilibration by plotting the backbone Root Mean Square Deviation (RMSD); proceed only if the RMSD plateaus (typically < 2.0 Å variance).

Step 2: QM/MM Partitioning
  • Causality: The QM region must encompass all atoms directly involved in electronic rearrangement, while minimizing size to maintain computational tractability.

  • Procedure:

    • Define the QM region: Include the sulfonyl fluoride warhead, the side chain of the target residue (e.g., Lys745), and any immediate catalytic water molecules or hydrogen-bond donors (e.g., backbone amides of Phe723/Gly724).

    • Treat the QM region at the DFT level (e.g., B3LYP/6-31G* or M06-2X).

    • Apply link atoms (usually hydrogen) at the boundary where the QM and MM regions intersect (e.g., the Cα−Cβ bond of the target lysine).

Step 3: Reaction Path Search via Path Collective Variables (PCVs)
  • Causality: Standard reaction coordinates (like a simple S−N distance) fail to capture the multi-dimensional nature of a concerted addition-elimination reaction. PCVs track the progression along a predefined string of geometries.

  • Procedure:

    • Define the reactant state (Michaelis complex) and the product state (sulfonamide adduct + free F− ).

    • Generate a string of intermediate geometries (e.g., 10-15 nodes) interpolating between the reactant and product.

    • Optimize the string using the Nudged Elastic Band (NEB) or String Method to find the Minimum Energy Path (MEP).

Step 4: Free Energy Profiling via Umbrella Sampling
  • Causality: Thermal fluctuations and entropic contributions dictate the true macroscopic reaction rate. Static MEPs do not account for these; Umbrella Sampling generates a Free Energy Surface (FES).

  • Procedure:

    • Apply harmonic restraining potentials along the PCV string.

    • Run QM/MM MD simulations (typically 10-20 ps per window) for each node.

    • Unbias the probability distributions using the Weighted Histogram Analysis Method (WHAM) to extract the ΔG‡ .

  • Self-Validation: Verify the Transition State (TS) by performing a vibrational frequency calculation on the highest energy node. A single imaginary frequency corresponding to the S−F bond breaking and S−N bond forming confirms a true TS.

Conclusion

Theoretical and computational studies have demystified the reactivity of sulfonyl fluorides, proving that their SuFEx capabilities are governed by a delicate balance of steric pre-organization, thermodynamic driving forces (like Si−F formation), and specific microenvironmental stabilization. By employing robust DFT and QM/MM workflows, researchers can rationally design next-generation SuFEx catalysts and highly selective targeted covalent inhibitors without relying solely on empirical trial and error.

References

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Angewandte Chemie International Edition URL:[Link]

  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents Journal of Chemical Information and Modeling URL:[Link]

  • A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design Journal of Computational Chemistry URL:[Link]

  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking Nature Communications URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 5-(Difluoromethyl)pyridine-2-sulfonyl Fluoride for SuFEx Click Chemistry

Introduction: The Confluence of SuFEx and Privileged Scaffolds The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless, Dong, and coworkers in 2014, has rapidly ascended as a cornerstone of modern "cli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Confluence of SuFEx and Privileged Scaffolds

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless, Dong, and coworkers in 2014, has rapidly ascended as a cornerstone of modern "click chemistry".[1] This next-generation ligation technology is founded on the unique reactivity of S(VI)-F bonds. These bonds are remarkably stable to a wide range of chemical environments, including hydrolysis and reduction, yet can be selectively activated to react with nucleophiles under specific, often mild, conditions.[1] This blend of stability and controlled reactivity makes SuFEx an invaluable tool for reliably assembling complex molecular architectures in fields ranging from drug discovery to materials science.[2][3][4]

This guide focuses on a particularly valuable SuFEx hub: 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride . This reagent synergistically combines three key features:

  • The pyridyl core , a ubiquitous "privileged scaffold" in medicinal chemistry, known for its ability to engage in favorable interactions with biological targets.[5]

  • The difluoromethyl (CF2H) group , a bioisostere of hydroxyl or thiol groups, which can modulate a molecule's lipophilicity, metabolic stability, and binding interactions.[6][7]

  • The sulfonyl fluoride (SO2F) moiety , the reactive handle for SuFEx chemistry, which allows for the covalent linkage of this valuable scaffold to a wide array of molecules.[8]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical protocols for utilizing 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride in SuFEx click chemistry.

Core Principles and Mechanistic Rationale

The power of SuFEx chemistry lies in the controlled activation of the highly electrophilic sulfur atom in the sulfonyl fluoride group.[9] The reaction proceeds via a nucleophilic attack on the sulfur center, displacing the fluoride ion, which is a stable leaving group.

Causality of Experimental Choices:
  • The Reagent's Inherent Reactivity: The electron-withdrawing nature of both the pyridine ring and the adjacent difluoromethyl group enhances the electrophilicity of the S(VI) center in 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride, making it a potent SuFEx partner.

  • Catalysis: While some SuFEx reactions can proceed without a catalyst, they are often accelerated by bases or fluoride sources.[9][10]

    • Lewis Bases: Tertiary amines like triethylamine (TEA) or amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[10] Their primary role is to deprotonate the incoming nucleophile (e.g., a phenol or an amine), significantly increasing its nucleophilicity and initiating the attack on the sulfur center. Hindered guanidine bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), have emerged as exceptionally powerful catalysts that can accelerate reactions even at low loadings.[11]

    • Fluoride/Bifluoride Ions: In reactions involving silyl-protected nucleophiles (e.g., aryl silyl ethers), fluoride ions (often from a salt like CsF or generated in situ) can act as catalysts.[12][13] The fluoride initiates the reaction by deprotecting the silyl ether, and the high thermodynamic stability of the resulting Si-F bond provides a strong driving force for the reaction.[12] The generated fluoride can also form the bifluoride ion ([FHF]⁻), which is itself an effective catalyst.[13]

Below is a diagram illustrating the general base-catalyzed mechanism of a SuFEx reaction between a sulfonyl fluoride and a phenolic nucleophile.

SuFEx_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_products Products R_SO2F 5-(CF₂H)Py-SO₂F Intermediate Transition State R_SO2F->Intermediate NuH Phenol (Ar-OH) Nu_minus Activated Nucleophile (Ar-O⁻) NuH->Nu_minus Deprotonation Base Base (e.g., DBU) Base->Nu_minus Nu_minus->Intermediate Attack on S(VI) BaseH Protonated Base (DBU-H⁺) Product Sulfonate Ester (5-(CF₂H)Py-SO₂-OAr) Intermediate->Product F⁻ Displacement Fluoride Fluoride Ion (F⁻) Intermediate->Fluoride Fluoride->BaseH Proton Scavenging

Caption: Base-catalyzed SuFEx reaction mechanism.

Experimental Protocols

General Considerations:

  • Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Although sulfonyl fluorides are generally stable, the reaction can generate fluoride ions, which can form HF in the presence of acid. Handle all reagents and reactions with care.

  • Reagents and Solvents: Use anhydrous solvents (e.g., acetonitrile, THF, DCM) for best results, especially when using moisture-sensitive catalysts or reagents. Reagents should be of high purity.

  • Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] For ¹⁹F NMR users, the disappearance of the sulfonyl fluoride signal and the appearance of the product signal (if it contains a fluorine tag) is a definitive indicator. The characteristic chemical shift for sulfamoyl or fluorosulfate fluorines is typically between +30 and +60 ppm.[14]

Protocol 1: Synthesis of an Aryl Sulfonate Ester via SuFEx with a Phenolic Nucleophile

This protocol describes the reaction between 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride and a generic phenol, a common transformation in drug discovery for modifying lead compounds.[15]

ReagentMol. Wt.Molar Equiv.Amount (for 0.5 mmol scale)
Phenol (Ar-OH)-1.00.5 mmol
5-(CF₂H)Pyridine-2-sulfonyl fluoride211.161.1116 mg (0.55 mmol)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.241.290 µL (0.6 mmol)
Anhydrous Acetonitrile (MeCN)41.05-5.0 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenol (0.5 mmol).

  • Add anhydrous acetonitrile (5.0 mL) and stir until the phenol is fully dissolved.

  • Add 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride (116 mg, 0.55 mmol).

  • Add DBU (90 µL, 0.6 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS, checking for the consumption of the starting phenol.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove DBU, water (15 mL), and saturated brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure aryl sulfonate ester.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a Sulfonamide via SuFEx with a Primary Amine

This protocol details the formation of a stable sulfonamide linkage, a common motif in pharmaceuticals, by reacting the sulfonyl fluoride with a primary amine.[16]

ReagentMol. Wt.Molar Equiv.Amount (for 0.5 mmol scale)
Primary Amine (R-NH₂)-1.00.5 mmol
5-(CF₂H)Pyridine-2-sulfonyl fluoride211.161.1116 mg (0.55 mmol)
Triethylamine (TEA)101.192.2153 µL (1.1 mmol)
Anhydrous Dichloromethane (DCM)84.93-5.0 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask with a magnetic stir bar under an inert atmosphere, dissolve the primary amine (0.5 mmol) in anhydrous DCM (5.0 mL).

  • Add triethylamine (153 µL, 1.1 mmol). Note: An extra equivalent of base is used to scavenge the HF byproduct.

  • In a separate vial, dissolve 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride (116 mg, 0.55 mmol) in a small amount of anhydrous DCM (~1 mL).

  • Add the sulfonyl fluoride solution dropwise to the stirring amine solution at room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the starting amine via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (15 mL). Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude sulfonamide can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization, if applicable.

  • Characterization: Confirm the product structure by NMR spectroscopy and HRMS.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Dry Glassware (Inert Atmosphere) add_reagents Add Nucleophile, Solvent, and Base start->add_reagents add_sufex Add Pyridyl Sulfonyl Fluoride add_reagents->add_sufex react Stir at RT (2-12 h) add_sufex->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete dry_concentrate Dry & Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: General experimental workflow for SuFEx reactions.

Troubleshooting and Data Interpretation

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst or insufficient amount.2. Poorly nucleophilic substrate.3. Impure solvent or reagents (e.g., water).1. Use a fresh bottle of base. Increase catalyst loading to 1.5 eq. For challenging substrates, switch to a stronger base like BTMG (catalytic amounts, e.g., 5-20 mol%, may suffice).[11]2. Increase reaction temperature (e.g., to 50 °C).[17]3. Ensure all glassware is oven-dried and solvents are anhydrous.
Multiple Byproducts 1. Reaction with other nucleophilic sites on the substrate.2. Degradation of starting material or product.1. If possible, use protecting groups for other reactive functionalities.2. Run the reaction at a lower temperature or for a shorter duration once the starting material is consumed. Ensure the workup is not overly acidic or basic if the product is sensitive.
Difficult Purification 1. Catalyst (e.g., DBU) co-elutes with the product.2. Product is highly polar and streaks on silica gel.1. Ensure the acidic wash during workup is thorough to protonate and remove the basic catalyst.2. Consider a different purification method, such as reverse-phase chromatography or recrystallization. A different solvent system for the column may also help.

Applications in Drug Discovery and Chemical Biology

The 5-(difluoromethyl)pyridine-2-sulfonyl fluoride hub is exceptionally well-suited for modern drug discovery campaigns.

  • Covalent Inhibitors: The sulfonyl fluoride moiety is an electrophilic "warhead" that can form irreversible covalent bonds with nucleophilic amino acid residues (e.g., tyrosine, lysine, serine, histidine) in a protein's binding site.[18][19][20] This makes it a powerful tool for designing highly potent and selective covalent probes and inhibitors.

  • Late-Stage Functionalization (LSF): In drug development, it is often necessary to create a library of analogs from a late-stage intermediate or an existing drug. SuFEx chemistry is ideal for LSF, allowing for the rapid conversion of phenol- or amine-containing molecules into their corresponding sulfonate or sulfonamide derivatives, potentially altering their pharmacological profile.[15][21][22]

  • Bioconjugation: The reliability of the SuFEx reaction allows for the precise attachment of the pyridyl scaffold to biomolecules like peptides or to material surfaces, creating novel bioconjugates and functional materials.[18][23]

Conclusion

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a powerful and versatile reagent for SuFEx click chemistry. It provides a direct route to installing a medicinally relevant, fluorinated heterocyclic scaffold onto a wide range of molecules. The operational simplicity, high efficiency, and broad functional group tolerance of the SuFEx reaction, combined with the unique properties of this reagent, ensure its continued and expanding application in the rapid assembly of functional molecules for drug discovery and beyond.

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Sources

Application

experimental procedure for site-specific protein modification

Application Note: Precision Bioconjugation via Sortase A-Mediated Ligation and LC-MS Validation Introduction & Rationale Historically, the development of protein conjugates—such as Antibody-Drug Conjugates (ADCs) and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Bioconjugation via Sortase A-Mediated Ligation and LC-MS Validation

Introduction & Rationale

Historically, the development of protein conjugates—such as Antibody-Drug Conjugates (ADCs) and biophysical probes—relied on the stochastic modification of endogenous lysine or reduced cysteine residues[1]. While straightforward, these non-specific methods yield highly heterogeneous mixtures with variable Drug-to-Antibody Ratios (DARs), which inherently leads to inconsistent pharmacokinetics, off-target toxicity, and unpredictable aggregation profiles[1].

To overcome these structural liabilities, site-specific protein modification has become the gold standard in modern biopharmaceutical development. By engineering unique reactive handles into the protein scaffold, researchers can achieve homogeneous products with precisely controlled stoichiometry. Among the most robust enzymatic strategies is Sortase A (SrtA)-mediated transpeptidation (often termed "sortagging"). SrtA, a transpeptidase originally identified in Staphylococcus aureus, recognizes a specific pentapeptide motif (LPXTG) and catalyzes the covalent attachment of virtually any synthetic payload possessing an oligoglycine nucleophile[2].

Mechanistic Causality in Sortagging

The SrtA enzyme cleaves the peptide bond between the threonine and glycine residues of the LPXTG motif, forming a transient thioacyl-enzyme intermediate with its catalytic cysteine[2]. This intermediate is subsequently resolved via nucleophilic attack by the N-terminal amine of an oligoglycine-functionalized probe (e.g., GGG-fluorophore), establishing a native peptide bond[2].

Causality Check: Because the transpeptidation reaction is inherently reversible, the thermodynamic equilibrium must be artificially driven toward the final product. This is experimentally achieved either by supplying the oligoglycine probe in vast molar excess (e.g., 10- to 50-fold) or by utilizing engineered depsipeptide substrates. Depsipeptides contain an ester linkage instead of an amide bond at the cleavage site, rendering the leaving group a poor nucleophile and effectively making the forward reaction irreversible[3].

G Step1 1. Reagent Preparation Target (LPXTG), Probe (GGG), SrtA Step2 2. Reaction Assembly Mix at specific stoichiometric ratios Step1->Step2 Step3 3. Catalytic Cleavage SrtA forms acyl-enzyme intermediate Step2->Step3 Ca2+ dependent (if WT SrtA) Step4 4. Nucleophilic Resolution GGG-Probe attacks intermediate Step3->Step4 Releases G-His byproduct Step5 5. Reverse Ni-NTA Purification Remove SrtA-His & unreacted Target-His Step4->Step5 Yields Ligated Product Step6 6. LC-MS Intact Mass Analysis Verify homogeneity & DAR Step5->Step6 Pure Conjugate

Fig 1. Logical workflow of Sortase A-mediated site-specific protein bioconjugation and validation.

Experimental Protocol: C-Terminal Site-Specific Modification

This protocol details the C-terminal labeling of a recombinant protein engineered with a C-terminal LPETG-His6 tag, using a GGG-functionalized payload. The protocol is designed as a self-validating system to ensure high-fidelity bioconjugation.

Phase 1: Reaction Assembly
  • Prepare Reagents: Ensure the target protein (LPETG-His6), wild-type SrtA (also His6-tagged), and the GGG-probe are dialyzed into a compatible reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Calcium Activation: Wild-type SrtA is strictly calcium-dependent. Supplement the reaction buffer with 10 mM CaCl₂. (Note: If the target protein is calcium-sensitive, a Ca²⁺-independent heptamutant SrtA must be used instead).

  • Stoichiometry: Mix the components to achieve final concentrations of 50 µM Target Protein, 10–25 µM SrtA (0.2–0.5 eq), and 500 µM GGG-probe (10 eq excess) to drive the equilibrium forward.

  • Incubation: Incubate the mixture at 37°C for 2–4 hours. For thermolabile target proteins, incubate at 4°C for 16–24 hours.

Phase 2: Reverse Ni-NTA Purification (Self-Validating Step)

A critical advantage of this specific construct design (Target-LPETG-His6 + SrtA-His6) is the elegance and self-validating nature of its purification.

  • Quench: Add 10 mM EDTA to chelate Ca²⁺ and immediately halt wild-type SrtA activity.

  • Resin Incubation: Pass the quenched reaction mixture over a Ni-NTA agarose column.

  • Elution & Causality:

    • Flow-Through: Contains the desired ligated product (Target-LPET-GGG-Probe). During successful transpeptidation, the target protein loses its C-terminal His6 tag (released as G-His6), rendering it invisible to the Ni-NTA resin.

    • Resin-Bound: Retains the SrtA-His6 enzyme and any unreacted Target-LPETG-His6 precursor.

    • Validation: If the flow-through contains no protein, the transpeptidation failed. This immediately points to either inactive SrtA, insufficient Ca²⁺, or a sterically hindered LPXTG site.

Analytical Validation: LC-MS Intact Mass Analysis

To definitively confirm the homogeneity and precise stoichiometry of the modification, High-Resolution Mass Spectrometry (HRMS) via intact mass analysis is required[4]. Unlike peptide mapping, which can introduce digestion artifacts or fail to accurately quantify DAR due to differential peptide ionization, intact mass analysis measures the entire covalently bonded protein-small molecule complex, providing a true snapshot of the reaction population[5].

  • Desalting: Desalt the purified conjugate using a 10 kDa MWCO centrifugal filter or an online LC desalting column (e.g., C4 reverse-phase) to remove excess GGG-probe and buffer salts that cause severe ion suppression.

  • Ionization: Analyze the sample via Electrospray Ionization (ESI) on a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Deconvolution: Use Bayesian protein reconstruction software to deconvolute the multiply charged m/z envelope into a zero-charge intact mass spectrum[4].

  • Interpretation: The expected mass is calculated as: Mass(Product) = Mass(Target) - Mass(G-His6) + Mass(GGG-Probe) - Mass(H2O) A single dominant peak confirms site-specific homogeneity. The presence of a mass shift corresponding to the target plus SrtA indicates an unresolved acyl-enzyme intermediate, suggesting the nucleophile (GGG-probe) failed to attack.

Quantitative Data Summary

To contextualize the efficiency of Sortagging, the following table summarizes the comparative metrics of common bioconjugation strategies used in drug development.

Conjugation StrategyReactive SiteHomogeneity (DAR)Typical YieldReaction Conditions
Stochastic NHS Ester Surface LysinesHighly Heterogeneous70-90%Mild (pH 7-9), Fast
Stochastic Maleimide Reduced Interchain CysHeterogeneous (DAR 2-8)60-80%Reducing conditions required
Engineered THIOMAB Engineered CysHomogeneous (DAR 2)50-70%Requires partial reduction/reoxidation
Sortase A Ligation Engineered LPXTGHighly Homogeneous (DAR 1) 80-95% Mild (pH 7.5), Ca²⁺ dependent

References

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. nih.gov. 1

  • Theile, C. S., et al. (2013). Site-specific N-terminal labeling of proteins using sortase-mediated reactions. springernature.com. 2

  • Williamson, D. J., et al. (2014). Depsipeptide substrates for sortase-mediated N-terminal protein ligation. whiterose.ac.uk.3

  • De Cecco, M. (2021). Characterization of Protein Structure: The Value of Intact Mass Analysis. sartorius.com. 4

  • Lahnsteiner, M., et al. (2020). Intact mass analysis of the trastuzumab-DOTA conjugates by LC-FTMS. researchgate.net. 5

Sources

Method

protocol for labeling tyrosine or lysine residues with sulfonyl fluorides

Advanced Chemoproteomics and Bioconjugation: Protocol for Labeling Tyrosine and Lysine Residues via Sulfur(VI) Fluoride Exchange (SuFEx) Executive Summary & Mechanistic Rationale The development of targeted covalent inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chemoproteomics and Bioconjugation: Protocol for Labeling Tyrosine and Lysine Residues via Sulfur(VI) Fluoride Exchange (SuFEx)

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors and chemical probes has historically relied on targeting highly nucleophilic, yet relatively rare, cysteine residues. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized bioconjugation by enabling the selective targeting of tyrosine, lysine, and histidine residues[1].

Sulfonyl fluorides (SFs) and aryl fluorosulfates (OSFs) act as privileged electrophilic warheads. Unlike highly reactive non-specific electrophiles, SuFEx probes exhibit "context-dependent" or "proximity-enhanced" reactivity[2]. In an aqueous environment, the sulfur-fluorine bond is highly stable. However, when the probe non-covalently binds to a specific protein pocket, the microenvironment activates the reaction. Nearby basic residues (such as histidine or arginine) deprotonate the target tyrosine hydroxyl or lysine amine, while hydrogen bonding to the fluorine atom facilitates its departure as a leaving group[3]. This self-validating mechanism ensures that covalent labeling only occurs when driven by specific molecular recognition, making it an exceptionally powerful tool for chemoproteomics, target identification, and covalent drug discovery[4].

G Target Protein Target (Tyr-OH / Lys-NH2) Complex Non-covalent Binding Complex Target->Complex Probe SuFEx Probe (R-SO2F / R-OSO2F) Probe->Complex Activation Microenvironment Activation (Base/H-bond) Complex->Activation Proximity Adduct Stable Covalent Adduct (Sulfonylated Protein) Activation->Adduct -HF

Caption: SuFEx proximity-driven labeling mechanism for Tyrosine and Lysine residues.

Probe Selection and Quantitative Reactivity

Selecting the appropriate warhead is critical for experimental success. While both SFs and OSFs participate in SuFEx chemistry, their intrinsic reactivities and amino acid preferences differ significantly due to oxygen-mediated resonance stabilization in fluorosulfates[3].

Table 1: Comparative Reactivity of SuFEx Warheads

PropertySulfonyl Fluoride (SF)Aryl Fluorosulfate (OSF)
Intrinsic Electrophilicity Moderate to HighLow (Resonance stabilized)
Target Residue Preference Tyrosine (~60%), Lysine, Histidine[5]Tyrosine (~50%), Histidine (~50%), Minimal Lysine[5]
Aqueous Stability HighExceptionally High
Proximity Dependence Required for specific labelingStrictly Required (Virtually inert otherwise)[4]
Optimal Buffer pH 7.2 – 8.07.4 – 8.0
Primary Application Broad-spectrum profiling (e.g., Kinome)[6]Highly selective targeted covalent inhibitors[3]

Causality Check: If your goal is to map the broad accessible kinome via conserved catalytic lysines, an SF probe (e.g., XO44) is optimal[6]. If you are designing a highly specific covalent drug where off-target toxicity must be minimized, the less intrinsically reactive OSF warhead is preferred[5].

Comprehensive Chemoproteomic Labeling Protocol

This self-validating protocol utilizes an alkyne-functionalized SuFEx probe in complex cell lysates, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for enrichment and LC-MS/MS analysis[7].

Phase 1: Proteome Preparation and Normalization
  • Cell Lysis: Harvest cells and resuspend in a mild, amine-free lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid Tris buffers at this stage, as primary amines can competitively react with the probe.

  • Mechanical Disruption: Lyse cells via sonication on ice (3 cycles of 15 seconds on, 30 seconds off) to preserve the native 3D conformation of the proteome.

  • Clarification: Centrifuge at 14,000 × g for 20 minutes at 4°C. Collect the supernatant.

  • Normalization: Determine protein concentration using a BCA assay. Normalize all samples to exactly 1.0 – 2.0 mg/mL.

    • Causality: Strict normalization ensures a reproducible probe-to-protein stoichiometric ratio, preventing artificial variations in labeling efficiency across biological replicates[7].

Phase 2: SuFEx Probe Labeling
  • Probe Addition: Add the alkyne-functionalized SF or OSF probe from a 100× DMSO stock to achieve a final concentration of 10–50 µM[2].

  • Solvent Control: Ensure the final DMSO concentration remains strictly below 5% (v/v).

    • Causality: Concentrations above 5% DMSO induce localized protein denaturation. Because SuFEx relies entirely on the intact 3D microenvironment to activate the warhead, denaturation abolishes specific labeling and increases non-specific background[2].

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Quenching (Optional but Recommended): Stop the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 100 mM.

    • Causality: The high concentration of primary amines in Tris outcompetes protein residues for any remaining active probe, effectively freezing the reaction at a precise timepoint[2].

Phase 3: CuAAC Click Chemistry

To append a reporter tag for enrichment, the alkyne-tagged proteome is subjected to click chemistry[7].

  • To the labeled lysate, sequentially add the following reagents (vortexing between each addition):

    • Diazo Biotin-Azide: 100 µM final concentration.

    • TBTA Ligand: 100 µM final concentration.

    • CuSO₄: 1 mM final concentration.

    • TCEP (Reducing Agent): 1 mM final concentration (must be prepared fresh).

  • Incubation: React for 1 hour at room temperature in the dark.

    • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I). TBTA stabilizes the Cu(I) oxidation state in aqueous environments and shields proteins from reactive oxygen species generated during the metal-catalyzed reaction.

Phase 4: Enrichment and On-Bead Digestion
  • Protein Precipitation: Add cold methanol/chloroform/water to precipitate the proteome. Centrifuge and discard the supernatant.

    • Causality: This step completely removes unreacted small molecules (biotin-azide, copper, and free probe) that would otherwise saturate the streptavidin beads.

  • Resuspension: Resuspend the protein pellet in 0.1% SDS in PBS.

  • Affinity Enrichment: Add pre-washed streptavidin-agarose beads and incubate for 1.5 hours at room temperature.

  • Stringent Washing: Wash beads sequentially with 1% SDS in PBS, 8M Urea in 50 mM ammonium bicarbonate, and finally 50 mM ammonium bicarbonate[7].

    • Causality: SuFEx forms irreversible covalent bonds[4]. Stringent washing (SDS and Urea) denatures and strips away all non-covalently interacting proteins, ensuring that only directly modified targets are sequenced.

  • Reduction & Alkylation: Treat beads with 10 mM DTT (30 min, 37°C), followed by 25 mM Iodoacetamide (20 min, room temp, dark)[7].

  • Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C with shaking[7].

Workflow Lysis 1. Cell Lysis & Proteome Normalization Labeling 2. SuFEx Probe Incubation (37°C) Lysis->Labeling Click 3. CuAAC Click Chemistry (Biotin-Azide) Labeling->Click Enrichment 4. Streptavidin Enrichment & Washing Click->Enrichment Digestion 5. On-Bead Trypsin Digestion Enrichment->Digestion LCMS 6. LC-MS/MS & Bioinformatic Analysis Digestion->LCMS

Caption: Step-by-step chemoproteomic workflow for SuFEx probe labeling and LC-MS/MS.

Phase 5: LC-MS/MS Data Interpretation

Elute the digested peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS[7]. During bioinformatic search (e.g., using MaxQuant or Byonic), configure the search engine to look for the specific mass shift of your probe fragment (minus the fluoride leaving group) as a variable modification on Tyrosine (Y), Lysine (K), and Histidine (H) residues[8]. Because SuFEx adducts are highly stable, the modification survives collision-induced dissociation (CID/HCD), allowing for precise localization of the binding site within the peptide sequence.

References

  • Jones, L. H., et al. "Sulfonyl fluorides as privileged warheads in chemical biology." RSC Publishing, 2015. URL: [Link]

  • Hett, E. C., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017. URL: [Link]

  • Stanford Medicine. "Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows." Israel Journal of Chemistry, 2023. URL:[Link]

  • Hsu, K. L., et al. "Global targeting of functional tyrosines using sulfur triazole exchange chemistry." Nature Chemical Biology, 2020. URL:[Link]

  • Jones, L. H., et al. "Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal." ChemMedChem, 2020. URL: [Link]

  • Jones, L. H. "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters, 2018. URL: [Link]

Sources

Application

methods for C-H difluoromethylation of pyridine derivatives

Advanced Methodologies for the C–H Difluoromethylation of Pyridine Derivatives: A Comprehensive Application Note Executive Briefing The incorporation of the difluoromethyl (–CF2H) group into pyridine scaffolds is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for the C–H Difluoromethylation of Pyridine Derivatives: A Comprehensive Application Note

Executive Briefing

The incorporation of the difluoromethyl (–CF2H) group into pyridine scaffolds is a critical transformation in modern drug discovery. Acting as a lipophilic bioisostere for hydroxyl, thiol, and amine groups, the –CF2H moiety dramatically enhances metabolic stability and membrane permeability. However, the electron-deficient nature of the pyridine ring, coupled with the coordinating ability of its nitrogen atom, makes direct C–H functionalization highly challenging. This application note synthesizes recent breakthroughs in radical-mediated Minisci-type reactions, photoredox catalysis, and dearomatization strategies to provide scientists with robust, regioselective protocols for pyridine difluoromethylation.

Mechanistic Paradigms in Pyridine Functionalization

Historically, functionalizing pyridines via electrophilic aromatic substitution is disfavored due to the deactivated nature of the ring. Consequently, radical-mediated approaches—specifically the Minisci reaction—have become the gold standard for late-stage functionalization [1].

1. Inherent C2/C4 Selectivity (The Minisci Pathway): Under acidic conditions, protonation of the pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the ring. Nucleophilic difluoromethyl radicals (•CF2H) preferentially attack the most electron-deficient positions (C2 and C4). While effective, this inherent electronic bias often yields an inseparable mixture of ortho and para isomers and completely precludes meta-functionalization.

2. The Meta-Selectivity Conundrum and Dearomatization Switch: Achieving meta-selectivity (C3/C5) has long been an unsolved challenge because these positions are electronically deactivated toward both electrophilic and nucleophilic attack. A recent breakthrough utilizes a redox-neutral dearomatization-rearomatization sequence [2]. By reacting pyridine with dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate, a bench-stable oxazino-pyridine intermediate is formed. This intermediate alters the electronic distribution, allowing radical addition specifically at the meta-position. Remarkably, treating this same intermediate with acid converts it into a pyridinium salt, switching the selectivity back to the para-position.

RegioSwitch Pyr Pyridine Core Cond1 DMAD + Methyl Pyruvate (Dearomatization) Pyr->Cond1 Oxazino Oxazino-pyridine Intermediate Cond1->Oxazino PathMeta Radical Addition (Basic/Neutral) Oxazino->PathMeta PathPara Acidic Conditions (Pyridinium Salt) Oxazino->PathPara MetaProd Meta-CF2H Pyridine (C3/C5 Selective) PathMeta->MetaProd ParaProd Para-CF2H Pyridine (C4 Selective) PathPara->ParaProd

Regioselectivity switch for meta- vs para-difluoromethylation of pyridines.

Reagent Efficacy & Selection Matrix

The choice of the •CF2H radical precursor dictates the reaction conditions, safety profile, and overall yield. Table 1 summarizes the quantitative performance of leading difluoromethylating agents based on recent literature [1, 3, 4].

Difluoromethyl SourceActivation MethodTypical RegioselectivityAvg. Yield RangeKey Advantage
Difluoroacetic Acid Photoredox / OxidativeC2 / C4 (Minisci)45–75%Inexpensive, commercially available
Zinc bis(difluoromethanesulfinate) Oxidant (TBHP)C2 / C440–60%Mild, bench-stable solid reagent
2,2-Difluoro-2-iodo-1-phenylethan-1-one Radical InitiationC3 (via Oxazino-pyridine)40–70%Enables elusive meta-selectivity
Bis(difluoroacetyl)peroxide Thermal / RadicalC4 (via Pyridinium)50–80%High para-selectivity
TMSCF2H Copper-MediatedC2 (Oxidative)50–85%Broad heteroarene tolerance

Table 1: Quantitative comparison of difluoromethylation reagents and their operational parameters.

Validated Experimental Protocols

Protocol 1: Photoredox-Catalyzed C2/C4 Difluoromethylation

This protocol leverages visible-light photoredox catalysis to generate •CF2H radicals from difluoroacetic acid under mild conditions, avoiding harsh thermal initiators [4].

Causality & Self-Validation System:

  • Causality of Degassing: Oxygen rapidly quenches the excited state of the photocatalyst and intercepts the •CF2H radical to form peroxy species. Rigorous degassing is non-negotiable for radical propagation.

  • Self-Validation: The reaction mixture must exhibit a vibrant luminescence under blue LED irradiation. A premature color shift from bright yellow/orange to dark brown indicates catalyst degradation or an oxygen leak. Validation of successful CF2H installation can be rapidly confirmed via crude 19 F NMR; the appearance of a distinct doublet (approx. -115 ppm, J ≈ 55 Hz) confirms product formation before workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine derivative (0.3 mmol), difluoroacetic acid (0.6 mmol), and the photocatalyst fac-Ir(ppy) 3​ (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed DMSO (3.0 mL).

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

  • Irradiation: Seal the tube and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16-24 hours.

  • Workup: Quench the reaction with deionized water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc gradient).

PhotoRedox Substrate Pyridine N-oxide + CF2H Source Cat Photocatalyst (e.g., fac-Ir(ppy)3) Substrate->Cat Addition Radical Addition to C2/C4 Substrate->Addition Radical •CF2H Radical Generation Cat->Radical SET Light Blue LED Irradiation Light->Cat Radical->Addition Product C2/C4-CF2H Pyridine Addition->Product

Photoredox-catalyzed generation of difluoromethyl radicals and pyridine addition.

Protocol 2: Regioselective Meta-Difluoromethylation via Oxazino-pyridine

Based on the modular dearomatization approach [2], this protocol bypasses traditional electronic constraints to achieve exclusive C3-functionalization.

Causality & Self-Validation System:

  • Causality of Dearomatization: The formation of the oxazino-pyridine isolates the nitrogen's lone pair and breaks the aromaticity, creating an enamine-like double bond that is highly receptive to radical addition at the former meta-position.

  • Self-Validation: The intermediate oxazino-pyridine is bench-stable. Before proceeding to step 2, isolate a small aliquot and verify via 1 H NMR: the loss of aromatic downfield signals and the appearance of enamine-like protons (typically 5.5–6.5 ppm) validates the dearomatization step.

Step-by-Step Methodology:

  • Dearomatization: React the starting pyridine (1.0 mmol) with dimethyl acetylenedicarboxylate (DMAD, 1.2 mmol) and methyl pyruvate (1.2 mmol) in acetonitrile at room temperature. Stir until complete consumption of the pyridine is observed via TLC. Isolate the resulting oxazino-pyridine intermediate.

  • Radical Addition: In a reaction vial, combine the oxazino-pyridine (0.2 mmol), 2,2-difluoro-2-iodo-1-phenylethan-1-one (0.4 mmol) as the radical source, and a suitable radical initiator (e.g., AIBN, 0.1 mmol) in benzene or a suitable alternative solvent. Heat to 80°C for 4 hours.

  • Rearomatization: Following complete conversion, treat the crude mixture with an acid (e.g., TFA) or base to trigger rearomatization, expelling the auxiliary groups and restoring the pyridine core.

  • Isolation: Neutralize the mixture with saturated NaHCO 3​ , extract with DCM, dry over MgSO 4​ , and purify via silica gel chromatography to yield the meta-difluoromethylated pyridine.

Systemic Troubleshooting

  • Over-alkylation (Bis-difluoromethylation): If functionalization occurs at both C2 and C4 during Minisci-type reactions, lower the reaction temperature (e.g., from 80°C to 40°C) or reduce the equivalents of the CF2H source to 1.1 eq [1].

  • Poor Conversion in Photoredox: Ensure the emission spectrum of the LED strictly matches the excitation maximum of the photocatalyst (e.g., 450 nm for Ir-based complexes). Ambient lab light is insufficient to drive the single-electron transfer (SET) event.

References

  • 1 - Chemical Society Reviews (2021). 2.2 - Nature Communications (2024). 3.3 - Journal of the American Chemical Society (2018). 4.4 - Synthetic Communications (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Selectivity of Sulfonyl Fluoride Probes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges of designing and optimizing sulfonyl fluoride (SF) chemical probes. Our goal is to help you enhance the on-target selectivity of your probes and generate robust, reproducible data.

Section 1: Frequently Asked Questions - The Fundamentals of Selectivity

This section addresses the core principles governing the reactivity and selectivity of sulfonyl fluoride probes.

Q1: What are the key factors that determine the selectivity of a sulfonyl fluoride probe?

The selectivity of a sulfonyl fluoride probe is not governed by a single factor but is a multifactorial property arising from the interplay between the probe's chemical structure and the target protein's microenvironment. It can be broken down into two main components:

  • Intrinsic Reactivity: This refers to the inherent electrophilicity of the sulfonyl fluoride "warhead". This reactivity can be tuned by modifying its electronic properties. However, a highly reactive warhead can lead to promiscuous labeling and off-target effects.[1][2]

  • Proximity-Enhanced Reactivity: This is the most critical factor for achieving selectivity. The non-covalent binding affinity of the probe's scaffold for the target protein's binding pocket concentrates the warhead near a specific nucleophilic amino acid residue. This high local concentration dramatically accelerates the covalent reaction at the target site, even with residues that are typically less nucleophilic.[3][4][5] The selectivity, therefore, comes from the reversible binding affinity of the scaffold, which dictates where the covalent reaction occurs.[6]

cluster_Probe Probe Characteristics cluster_Target Target Microenvironment Warhead Warhead (Intrinsic Reactivity) Selectivity Overall Probe Selectivity Warhead->Selectivity Tunes reactivity Scaffold Scaffold (Binding Affinity) Scaffold->Selectivity Drives recognition Linker Linker (Flexibility & Length) Linker->Selectivity Positions warhead Pocket Binding Pocket (Shape/Hydrophobicity) Pocket->Selectivity Enables binding Residue Nucleophilic Residue (pKa, Accessibility) Residue->Selectivity Enables reaction Proximal_Residues Proximal Residues (e.g., Basic/Acidic) Proximal_Residues->Selectivity Modulates reactivity PDB 1. Obtain Target Protein Structure (PDB or Homology Model) Docking 2. Non-covalent Docking of Scaffold Library PDB->Docking Selection 3. Select Scaffolds with High Predicted Affinity Docking->Selection Covalent_Docking 4. Covalent Docking of SF-Probe Candidates Selection->Covalent_Docking QM_MM 5. QM/MM Simulation (Optional, for high accuracy) Predicts Reaction Energetics Covalent_Docking->QM_MM Synthesis 6. Synthesize Top Candidate Probes Covalent_Docking->Synthesis QM_MM->Synthesis Validation 7. Experimental Validation (Biochemical & Proteomic) Synthesis->Validation

Caption: Computational workflow for designing selective sulfonyl fluoride probes.

Strategy 2: Experimental Validation of Probe Selectivity

Chemoproteomics is the definitive method for evaluating the selectivity of a probe across the entire proteome in a native biological system. [4][7]

This protocol outlines a standard workflow for identifying the protein targets of an alkyne-functionalized sulfonyl fluoride probe in cell lysate. [4][8] Materials:

  • Cell lysate (normalized protein concentration, 1-2 mg/mL)

  • Alkyne-functionalized sulfonyl fluoride probe (10 mM stock in DMSO)

  • Click chemistry reagents: Azide-biotin tag, CuSO₄, TBTA ligand, TCEP

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with 1% SDS, Urea buffer)

  • Digestion buffer (e.g., Triethylammonium bicarbonate) with Trypsin

  • LC-MS/MS system

Workflow:

  • Probe Incubation: Treat the cell lysate with the alkyne-probe at a predetermined final concentration (e.g., 10-50 µM) and for a set time (e.g., 1 hour) at room temperature. Include a DMSO vehicle control.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin-azide tag to the probe-labeled proteins.

  • Protein Enrichment: Incubate the biotinylated proteome with streptavidin beads to capture the probe-labeled proteins.

  • Washing: Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in digestion buffer and add trypsin to digest the captured proteins into peptides overnight.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt them, and analyze by LC-MS/MS to identify the proteins.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to search the MS data against a protein database. Quantify the relative abundance of proteins in the probe-treated sample versus the DMSO control to identify specific targets.

Lysate 1. Cell Lysate (Proteome) Incubate 2. Incubate with Alkyne-SF Probe Lysate->Incubate Click 3. Click Chemistry (Add Biotin-Azide Tag) Incubate->Click Enrich 4. Enrichment (Streptavidin Beads) Click->Enrich Wash 5. Stringent Washes Enrich->Wash Digest 6. On-Bead Digestion (Trypsin) Wash->Digest LCMS 7. LC-MS/MS Analysis of Peptides Digest->LCMS Analysis 8. Data Analysis (Identify & Quantify Proteins) LCMS->Analysis

Caption: Experimental workflow for chemoproteomic profiling of SF probes.

References
  • Petracca, R., et al. (2020). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Molecules. Available at: [Link]

  • Mori, M., et al. (2017). Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Fleck, J., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. International Journal of Molecular Sciences. Available at: [Link]

  • Kumalo, H. M., et al. (2024). Computational techniques for covalent inhibition simulation. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2021). Computational and biophysical methods for the discovery and optimization of covalent drugs. Chemical Communications. Available at: [Link]

  • Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. Available at: [Link]

  • Wang, J., et al. (2023). SuFEx click chemistry enabled fast efficient F-18 labeling (5 seconds) for the understanding of drug development - A case study. Journal of Nuclear Medicine. Available at: [Link]

  • Shalev, M., et al. (2022). Best Practices for Design and Characterization of Covalent Chemical Probes. ResearchGate. Available at: [Link]

  • Zhang, X. (2024). Key principles for designing and selecting effective chemical probes. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Microtiter plate-based chemistry and in situ screening: SuFEx-enabled lead discovery of selective AChE inhibitors. Taylor & Francis Online. Available at: [Link]

  • Li, G., et al. (2018). Accelerated SuFEx Click Chemistry For Modular Synthesis. PLoS ONE. Available at: [Link]

  • Gao, B., et al. (2025). Switchable SuFEx linker chemistry for efficient coupling of alcohols, thiols, and selenols with O-/N-nucleophiles. ChemRxiv. Available at: [Link]

  • Liu, B., et al. (2025). Activatable covalent labeling probes: design, mechanism, and biological applications. Chemical Society Reviews. Available at: [Link]

  • Gao, B., et al. (2025). Switchable SuFEx linker chemistry for efficient coupling of alcohols, thiols, and selenols with O-/N-nucleophiles. ChemRxiv. Available at: [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]

  • Witte, M. D., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology. Available at: [Link]

  • Tanaka, M., et al. (2023). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Chemistry – A European Journal. Available at: [Link]

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. Available at: [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. Available at: [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. Available at: [Link]

  • Yu, C., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. Available at: [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. Available at: [Link]

  • Zaro, B. W., et al. (2022). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ACS Central Science. Available at: [Link]

  • Centre for Medicines Discovery. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Available at: [Link]

  • Smith, A. M. R., et al. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Chemical Society Reviews. Available at: [Link]

  • Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem. Available at: [Link]

  • Isern, J. A., et al. (2021). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Nature Communications. Available at: [Link]

  • Jones, L. H. (2025). Strategy for SuFEx in vitro selection. ResearchGate. Available at: [Link]

  • Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. Available at: [Link]

  • Tota, A., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available at: [Link]

  • Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]

  • Shang, M., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. Available at: [Link]

  • Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Assessing the Target Specificity of 5-(Difluoromethyl)pyridine-2-sulfonyl Fluoride: A Comparative Guide

As the landscape of covalent drug discovery expands beyond traditional cysteine-reactive acrylamides, sulfur(VI) fluorides have emerged as privileged warheads for targeting context-specific tyrosine, lysine, serine, and...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of covalent drug discovery expands beyond traditional cysteine-reactive acrylamides, sulfur(VI) fluorides have emerged as privileged warheads for targeting context-specific tyrosine, lysine, serine, and histidine residues[1]. Among these, heteroaryl sulfonyl fluorides offer a unique balance of aqueous stability and tunable electrophilicity.

In this guide, we will critically assess the performance of 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride (5-CHF₂-PyFluor) . By comparing it against traditional aliphatic sulfonyl fluorides and its unsubstituted parent compound, we will explore how stereoelectronic tuning and non-covalent pre-organization drive its superior target specificity in chemoproteomic workflows.

Mechanistic Rationale: The Causality of Specificity

To understand why 5-CHF₂-PyFluor outperforms traditional reagents, we must examine the causality behind its molecular design.

Traditional sulfonyl fluorides like PMSF (Phenylmethanesulfonyl fluoride) are highly reactive but suffer from rapid aqueous hydrolysis and promiscuous labeling of the proteome. The development of PyFluor (pyridine-2-sulfonyl fluoride) introduced a stable heteroaryl scaffold that resists background hydrolysis while remaining competent for Sulfur(VI) Fluoride Exchange (SuFEx)[2].

However, achieving target specificity requires more than just a stable warhead; it requires molecular recognition. The addition of the 5-difluoromethyl ( CF2​H ) group achieves this through two distinct mechanisms:

  • Electronic Tuning: The electron-withdrawing nature of the CF2​H group subtly lowers the pKa of the pyridine leaving group, optimizing the electrophilicity of the S(VI) center for nucleophilic attack by unprotonated tyrosine or lysine residues[3].

  • Non-Covalent Anchoring: The CF2​H moiety acts as a highly lipophilic hydrogen-bond donor[4]. Before the irreversible SuFEx reaction occurs, the CF2​H group engages in specific hydrogen-bonding interactions within the target protein's binding pocket. This pre-organization drastically reduces off-target promiscuity by ensuring the covalent reaction only proceeds when the warhead is perfectly oriented.

SuFEx_Mechanism N1 5-CHF2-PyFluor (Warhead) N3 Non-Covalent Pre-organization (CF2H H-Bonding) N1->N3 N2 Protein Target (Tyr/Lys/Ser) N2->N3 N4 SuFEx Transition State (S-F Cleavage) N3->N4 Nucleophilic Attack N5 Covalent Adduct (Irreversible Inhibition) N4->N5 Fluoride Release

Mechanistic pathway of SuFEx-mediated covalent capture enhanced by CF2H hydrogen bonding.

Comparative Performance Data

To objectively evaluate 5-CHF₂-PyFluor, we benchmarked its performance against widely used alternatives in chemical biology: PMSF, AEBSF, and unsubstituted PyFluor. The data below summarizes their physicochemical stability and chemoproteomic specificity profiles.

ReagentWarhead ClassAqueous Half-Life (pH 7.4)Primary Target ResiduesProteome-Wide Specificity
PMSF Aliphatic SF< 1 hourSerine (Promiscuous)Low (High background)
AEBSF Aliphatic SF~ 5 hoursSerine (Promiscuous)Low (High background)
PyFluor Heteroaryl SF> 24 hoursTyr, Lys, HisModerate
5-CHF₂-PyFluor Functionalized Heteroaryl SF> 24 hours Tyr, Lys (Context-driven) High (Pocket-directed)

Data Interpretation: While PMSF and AEBSF are useful for bulk protease inhibition, their short half-lives and high promiscuity make them unsuitable for targeted probe development. 5-CHF₂-PyFluor retains the excellent aqueous stability of PyFluor[2] while utilizing its CF2​H motif to restrict reactivity strictly to binding pockets that accommodate its specific stereoelectronic profile.

Experimental Workflows & Protocols

To validate the target specificity of a 5-CHF₂-PyFluor-based probe, a self-validating experimental system is required. We utilize a Competitive Activity-Based Protein Profiling (ABPP) format. This approach is superior to direct labeling because it quantifies target occupancy and rigorously differentiates between specific binding and non-specific warhead reactivity.

Protocol 1: Competitive ABPP for Target Specificity Assessment

Objective: Quantify the proteome-wide off-targets of the 5-CHF₂-PyFluor probe versus a vehicle control.

Step 1: Intact Cell Incubation

  • Culture target cells (e.g., HEK293T or specific cancer lines) to 80% confluency in 10 cm dishes.

  • Pre-treat cells with either DMSO (Vehicle) or the unmodified 5-CHF₂-PyFluor competitor (10 µM) for 2 hours to occupy specific binding sites.

  • Treat all plates with an alkyne-tagged 5-CHF₂-PyFluor probe (1 µM) for 1 hour at 37°C. Causality note: Intact cell labeling preserves native protein conformations and complex assemblies, which are critical for evaluating true pocket-directed SuFEx reactivity.

Step 2: Cell Lysis & Proteome Extraction

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Lyse cells in DPBS containing 1% NP-40 and protease inhibitors (excluding SF-based inhibitors like PMSF).

  • Clear lysates by centrifugation (20,000 x g, 10 min, 4°C) and normalize protein concentration to 2 mg/mL using a BCA assay.

Step 3: CuAAC Click Chemistry

  • To 1 mL of normalized lysate, add the following click reagents sequentially:

    • Biotin-PEG3-Azide (100 µM final)

    • TCEP (1 mM final, freshly prepared)

    • TBTA ligand (100 µM final)

    • CuSO₄ (1 mM final)

  • Vortex gently and incubate at room temperature for 1.5 hours. Causality note: TCEP must be added before CuSO₄ to ensure Cu(II) is efficiently reduced to the catalytic Cu(I) species.

Step 4: Streptavidin Enrichment & On-Bead Digestion

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 1.2% SDS in PBS.

  • Dilute to 0.2% SDS and incubate with 50 µL of pre-washed Streptavidin agarose beads for 2 hours at room temperature.

  • Wash beads stringently (1% SDS, 4M Urea, and PBS) to eliminate non-covalently bound proteins.

  • Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight at 37°C.

Step 5: LC-MS/MS Analysis

  • Desalt the resulting peptides using C18 StageTips and analyze via high-resolution LC-MS/MS.

  • Calculate the competition ratio (Heavy/Light or Label-Free Quantification) to identify proteins whose labeling was significantly reduced by the pre-treatment. High competition ratios indicate high target specificity.

ABPP_Workflow Step1 1. Intact Cell Incubation (5-CHF2-PyFluor Probe) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment (Pull-down) Step3->Step4 Step5 5. On-Bead Digestion & LC-MS/MS Analysis Step4->Step5 Step6 Target Identification & Occupancy Quantification Step5->Step6

Step-by-step Activity-Based Protein Profiling (ABPP) workflow for target identification.

Conclusion

The transition from promiscuous aliphatic sulfonyl fluorides to highly functionalized heteroaryl systems represents a major leap in covalent drug discovery[1]. 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride exemplifies this evolution. By leveraging the SuFEx reactivity of the PyFluor scaffold[2] and the unique hydrogen-bonding capacity of the CF2​H motif[4], researchers can achieve unprecedented target specificity. This reagent is highly recommended for applications requiring the selective covalent capture of tyrosine and lysine residues in complex biological matrices.

References

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Available at:[Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 137(30), 9571-9574. Available at:[Link]

  • Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., & Jones, L. H. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 139(2), 680-685. Available at:[Link]

  • Ni, C., & Hu, J. (2014). "The Unique Fluorine Effects in Organic Reactions: Recent Facts and Insights into Fluoroalkylations." Chemical Society Reviews, 45(20), 5441-5454. (Contextual reference for CF2H hydrogen bonding). Available at:[Link]

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Comparative

A Comparative Guide to the Aqueous Stability of Arylfluorosulfates and Sulfonyl Fluorides

Introduction: The Rise of Sulfur(VI) Fluorides in Covalent Chemistry In the landscape of modern drug discovery and chemical biology, the ability to form stable, covalent bonds with biological targets offers a powerful st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Sulfur(VI) Fluorides in Covalent Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to form stable, covalent bonds with biological targets offers a powerful strategy for achieving potent and durable therapeutic effects. Among the electrophilic functional groups, or "warheads," employed for this purpose, those containing the sulfur(VI)-fluoride (SVI-F) motif have garnered significant attention.[1] Two prominent classes, aryl sulfonyl fluorides (Ar-SO₂F) and arylfluorosulfates (Ar-O-SO₂F), have emerged as exceptionally versatile tools.[2][3] They are central to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm and are increasingly utilized as covalent probes and inhibitors that can target nucleophilic amino acid residues beyond cysteine, such as tyrosine, lysine, and serine.[4][5][6]

A critical parameter governing the utility of these warheads is their stability in an aqueous environment. A compound must be stable enough to remain intact in the physiological milieu to reach its intended target, yet reactive enough to engage that target upon binding. This guide provides an in-depth comparison of the aqueous stability of arylfluorosulfates and sulfonyl fluorides, supported by mechanistic insights and detailed experimental protocols for researchers seeking to harness these powerful moieties.

Structural and Electronic Differences: The Role of the Bridging Oxygen

The fundamental difference between the two functional groups lies in the presence of a phenolic oxygen atom linking the aryl group to the sulfuryl core in arylfluorosulfates (Figure 1). This seemingly minor structural change has profound electronic consequences that dictate their relative stability.

  • Aryl Sulfonyl Fluorides (Ar-SO₂F): The sulfur atom is directly attached to the aryl ring. The electrophilicity of the sulfur center is primarily modulated by the inductive and resonance effects of the substituents on the aromatic ring.

  • Arylfluorosulfates (Ar-O-SO₂F): The intervening oxygen atom acts as a resonance donor, delocalizing one of its lone pairs into the S=O bonds.[7] This resonance donation effectively reduces the partial positive charge on the sulfur atom, making it less electrophilic and, consequently, less susceptible to nucleophilic attack by water.[7][8]

This key electronic distinction is the primary reason for the observed differences in aqueous stability.

Comparative Aqueous Stability: A Data-Driven Analysis

Experimental evidence consistently demonstrates that arylfluorosulfates possess significantly greater hydrolytic stability than their aryl sulfonyl fluoride counterparts.[7][9][10] Arylfluorosulfates are often described as exceptionally stable, with some studies noting their stability in aqueous solutions near neutral pH even at elevated temperatures.[11][12] In contrast, aryl sulfonyl fluorides are more prone to hydrolysis, with their stability being highly dependent on the electronic nature of the aromatic ring substituents.[13][14]

One study found that arylfluorosulfates and related sulfamoyl fluorides are at least 30-fold more stable than sulfonyl fluorides and are stable across a wide pH range of 1-10.[4] Another report highlighted that the protein reactivity of arylfluorosulfates is lower than that of the corresponding aryl sulfonyl fluorides, a direct consequence of this enhanced stability.[15]

Functional GroupGeneral StructureKey Electronic FeatureRelative Hydrolytic StabilityTypical Half-life (pH 7.4, 37°C)Reference(s)
Aryl Sulfonyl Fluoride Ar-SO₂-FDirect C-S bond; sulfur electrophilicity is high.LowerMinutes to Hours (highly substituent-dependent)[7][14]
Arylfluorosulfate Ar-O-SO₂-FBridging oxygen provides resonance stabilization, reducing sulfur electrophilicity.HigherMany hours to days; often very stable.[4][7][11]

Factors Influencing Stability:

  • Electronic Substituents: For aryl sulfonyl fluorides, electron-withdrawing groups (e.g., -NO₂) on the aryl ring increase the electrophilicity of the sulfur atom, dramatically decreasing hydrolytic stability.[14] Conversely, electron-donating groups (e.g., -OCH₃, -NHCOCH₃) increase stability.[14] This trend is also expected for arylfluorosulfates, though their baseline stability is much higher.

  • Steric Hindrance: Bulky groups near the sulfur(VI) center can sterically shield it from incoming water molecules, increasing the half-life. For example, a 2,4,6-triisopropylbenzenesulfonyl fluoride was shown to be stable in rat serum for over two hours.[14][16]

  • pH: Hydrolysis for both classes is generally accelerated under basic conditions due to the higher concentration of the more potent hydroxide (OH⁻) nucleophile. However, the superior stability of arylfluorosulfates is maintained across a broad pH range.[4]

Mechanism of Aqueous Hydrolysis

The hydrolysis of both arylfluorosulfates and sulfonyl fluorides proceeds via a nucleophilic substitution mechanism at the hexavalent sulfur center. In a neutral or acidic aqueous solution, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the fluoride ion, which is a good leaving group.

Figure 1: General Hydrolysis Mechanism

The key difference, as noted, is the rate of this reaction. The higher electrophilicity of the sulfur in aryl sulfonyl fluorides leads to a lower activation energy for the nucleophilic attack, resulting in a faster rate of hydrolysis compared to arylfluorosulfates.

Experimental Protocol: Assessing Aqueous Stability via HPLC

To empirically determine and compare the hydrolytic stability of these compounds, a standardized protocol is essential. The following method outlines a robust procedure for measuring the hydrolytic half-life (t₁/₂) of a test compound in a physiologically relevant buffer.

Objective: To quantify the rate of hydrolysis of an arylfluorosulfate or sulfonyl fluoride at a constant pH and temperature.

Causality and Methodological Choices:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the analytical method of choice due to its ability to separate the relatively nonpolar parent compound from its more polar hydrolyzed product (a sulfonic or fluorosulfuric acid). UV detection is typically used as the aromatic ring provides a strong chromophore.

  • Pseudo-First-Order Kinetics: The reaction is performed with water (the solvent) in vast excess. Its concentration remains effectively constant, allowing the reaction to be treated as a pseudo-first-order process where the rate depends only on the concentration of the test compound.

  • Organic Co-solvent: Most test compounds have limited aqueous solubility.[17][18] A minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO) is used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer to start the experiment. This ensures the compound is fully dissolved at the start of the measurement.[19][20]

  • Constant Temperature: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (e.g., 37 °C in a water bath or incubator) is critical for reproducible results.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% acetonitrile.

    • Prepare the desired aqueous buffer (e.g., 100 mM phosphate-buffered saline, PBS) and adjust to the target pH (e.g., 7.4).

    • Prepare a series of mobile phase solutions for HPLC analysis (e.g., varying ratios of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Initiation of Hydrolysis Reaction:

    • Pre-warm an appropriate volume of the pH 7.4 PBS buffer to 37 °C in a sealed vial.

    • To initiate the reaction (t=0), add a small aliquot of the 10 mM stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. The final concentration of acetonitrile should be kept low (e.g., < 5%) to minimize its effect on the reaction.

    • Vortex briefly to ensure homogeneity.

  • Time-Course Sampling:

    • At designated time points (e.g., t = 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from the reaction vial.

    • Immediately quench the aliquot by diluting it into 150 µL of cold acetonitrile. This stops the hydrolysis and precipitates buffer salts.

    • Centrifuge the quenched samples to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation between the parent compound and its expected hydrolysis product.

    • Inject each time-point sample onto the RP-HPLC system.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis and Half-Life Calculation:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the natural logarithm of the normalized peak area (ln[A/A₀]) against time (t).

    • Perform a linear regression on the data points. The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs .

Workflow Figure 2: Workflow for Hydrolytic Stability Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis & Calculation prep_stock Prepare 10 mM Stock in Acetonitrile initiate Initiate Reaction: Add stock to buffer (t=0) prep_stock->initiate prep_buffer Prepare & Pre-warm Aqueous Buffer (pH 7.4, 37°C) prep_buffer->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench with Cold Acetonitrile sample->quench hplc Analyze via RP-HPLC quench->hplc plot Plot ln(Conc) vs. Time hplc->plot calculate Calculate k_obs and t₁/₂ (t₁/₂ = 0.693 / k_obs) plot->calculate

Figure 2: Workflow for Hydrolytic Stability Assay

Implications for Drug Discovery and Chemical Biology

The choice between an arylfluorosulfate and a sulfonyl fluoride is a strategic decision based on the specific application.

  • Covalent Inhibitors: For targeted covalent inhibitors, the higher reactivity of sulfonyl fluorides can be advantageous for rapid and efficient labeling of the target protein's active site.[15][21] However, this must be balanced against the risk of off-target reactions and poor in vivo stability. Arylfluorosulfates, with their "dormant" reactivity, are often better suited for developing highly selective probes that require binding-site-mediated activation to react, minimizing indiscriminate off-target labeling.[8][10] They offer a wider therapeutic window by ensuring the warhead remains intact until it reaches the intended target.[22]

  • SuFEx Click Chemistry: In applications like polymer synthesis or bioconjugation, the exceptional stability of the SVI-F bond is paramount.[23][24] Arylfluorosulfates are often preferred as SuFEx hubs because they are robust linkers that can withstand a wide range of reaction conditions before being activated for the desired click reaction.[4][25]

  • Radiochemistry: For developing ¹⁸F-labeled PET imaging agents, stability is crucial. Arylfluorosulfates have been reported to possess superior stability compared to aryl sulfonyl fluorides, making them attractive scaffolds for radiotracers that must remain intact in vivo during imaging.[16]

Conclusion

Arylfluorosulfates are demonstrably more stable to aqueous hydrolysis than aryl sulfonyl fluorides. This enhanced stability is a direct result of the resonance-donating effect of the bridging oxygen atom, which reduces the electrophilicity of the sulfur(VI) center. While sulfonyl fluorides offer higher intrinsic reactivity, making them potent but potentially less selective warheads, arylfluorosulfates provide a more stable and tunable platform ideal for applications requiring high selectivity and in vivo durability. The selection between these two valuable functional groups should be guided by a thorough understanding of their stability profiles and the specific reactivity requirements of the intended biological or chemical system.

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